molecular formula C22H17ClN2O4S2 B11066768 9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B11066768
M. Wt: 473.0 g/mol
InChI Key: HAKBCSSIDCUEAM-UHFFFAOYSA-N
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Description

9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s unique structure, featuring multiple functional groups, makes it a valuable subject for research in various scientific fields.

Preparation Methods

The synthesis of 9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves several steps. One common method includes the condensation of 5-chloro-2-methoxybenzaldehyde with appropriate amines, followed by cyclization and functional group modifications . The reaction conditions typically involve the use of organic solvents like tetrahydrofuran and catalysts such as P(NMe2)3 . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17ClN2O4S2

Molecular Weight

473.0 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-13-methoxy-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C22H17ClN2O4S2/c1-22(2)19-16(21(30)25(31-19)14-7-10(23)5-6-15(14)29-4)12-8-11(28-3)9-13-17(12)24(22)20(27)18(13)26/h5-9H,1-4H3

InChI Key

HAKBCSSIDCUEAM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C(=S)N(S2)C5=C(C=CC(=C5)Cl)OC)C

Origin of Product

United States

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